(Furan-2-ylmethyl)(2-methylprop-2-en-1-yl)amine
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Overview
Description
(Furan-2-ylmethyl)(2-methylprop-2-en-1-yl)amine is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol It is characterized by the presence of a furan ring, a methyl group, and an allyl amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-2-ylmethyl)(2-methylprop-2-en-1-yl)amine typically involves the reaction of furan-2-carbaldehyde with 2-methylprop-2-en-1-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality and quantity .
Chemical Reactions Analysis
Types of Reactions
(Furan-2-ylmethyl)(2-methylprop-2-en-1-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The furan ring and the allyl amine group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce primary or secondary amines .
Scientific Research Applications
(Furan-2-ylmethyl)(2-methylprop-2-en-1-yl)amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as cognitive enhancers and neuroprotective agents.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of (Furan-2-ylmethyl)(2-methylprop-2-en-1-yl)amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit monoamine oxidase (MAO) enzymes, which play a role in the metabolism of neurotransmitters. This inhibition can enhance monoaminergic transmission and provide neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: This compound shares a similar structure but has a prop-2-yn-1-amine group instead of a prop-2-en-1-yl group.
Furan-2-carbaldehyde derivatives: These compounds have similar furan ring structures but differ in their functional groups.
Uniqueness
(Furan-2-ylmethyl)(2-methylprop-2-en-1-yl)amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-methylprop-2-en-1-amine |
InChI |
InChI=1S/C9H13NO/c1-8(2)6-10-7-9-4-3-5-11-9/h3-5,10H,1,6-7H2,2H3 |
InChI Key |
UVIPHSXPZCOHGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CNCC1=CC=CO1 |
Origin of Product |
United States |
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